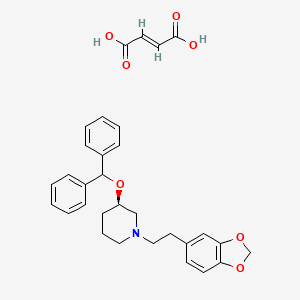
Zamifenacin fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zamifenacin fumarate is a selective M3 receptor antagonist . It has been found to inhibit gastrointestinal motility in vivo without causing cardiovascular effects . The M3 receptors are involved in the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function .
Molecular Structure Analysis
Zamifenacin fumarate has a molecular weight of 531.60 and a molecular formula of C31H33NO7 . The structure of Zamifenacin fumarate can be represented by the SMILES string:O=C(O)/C=C/C(=O)O.c1cc(cc2OCOc12)CCN5CCCC@@Hc4ccccc4)C5 . Chemical Reactions Analysis
While specific chemical reactions involving Zamifenacin fumarate are not detailed in the search results, it’s worth noting that fumarate, a component of Zamifenacin fumarate, is involved in critical cellular energetics as part of the tricarboxylic acid cycle . This cycle produces reducing equivalents to drive oxidative ATP synthesis .Physical And Chemical Properties Analysis
Zamifenacin fumarate is a solid compound . It is soluble in DMSO to 100 mM and in ethanol to 25 mM . The compound has a molecular weight of 531.60 .Applications De Recherche Scientifique
Neurology: Management of Overactive Bladder
Zamifenacin fumarate is a selective M3 muscarinic receptor antagonist . In neurology, it has potential applications in the management of overactive bladder (OAB) by inhibiting involuntary bladder contractions. This can improve symptoms like urinary frequency and urgency.
Gastroenterology: Irritable Bowel Syndrome Treatment
This compound has been studied for its efficacy in treating irritable bowel syndrome (IBS). By targeting the M3 receptors in the gastrointestinal tract, it can reduce gastrointestinal motility, which may alleviate symptoms of IBS .
Cardiology: Cardiovascular Safety Profile
Zamifenacin fumarate inhibits gastrointestinal motility without causing cardiovascular effects . This makes it an important compound for research in cardiology, especially for assessing the cardiovascular safety profile of muscarinic receptor antagonists.
Chemical Engineering: Solubility and Stability Analysis
The solubility of Zamifenacin fumarate in DMSO and ethanol and its stability under various storage conditions are of interest in chemical engineering . This information is vital for the formulation of the compound for pharmaceutical use.
Propriétés
IUPAC Name |
(3R)-3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3.C4H4O4/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25;5-3(6)1-2-4(7)8/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHKTAIGYOVZEZ-ZHWJIHCSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zamifenacin fumarate | |
CAS RN |
127308-98-9 |
Source


|
| Record name | Zamifenacin fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127308989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZAMIFENACIN FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCS9BM2UNR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

